4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole
Description
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole is a thiazole derivative featuring a 2-ethyl substituent on the thiazole ring and an azetidin-3-yloxy methyl group at the 4-position. The azetidine moiety, a three-membered nitrogen-containing heterocycle, confers unique steric and electronic properties to the compound. This structure is hypothesized to enhance metabolic stability and binding affinity compared to bulkier aromatic substituents, making it a candidate for pharmacological applications.
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-2-ethyl-1,3-thiazole |
InChI |
InChI=1S/C9H14N2OS/c1-2-9-11-7(6-13-9)5-12-8-3-10-4-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
WRDHBKYFOPLSAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole typically involves the formation of the azetidine ring followed by its attachment to the thiazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both the azetidine and thiazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the azetidine ring can produce various amine derivatives.
Scientific Research Applications
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The thiazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole and their substituent-related properties:
Key Observations:
- Azetidine vs. Aromatic Substituents: The azetidine group in the target compound is smaller and more polar than aromatic substituents (e.g., bromophenyl or chlorophenyl) in analogues. This may reduce nonspecific hydrophobic interactions but improve solubility and metabolic stability.
- Biological Activity: Compounds with bulky aromatic groups (e.g., 9c in ) show strong binding in docking studies, likely due to π-π stacking interactions.
- Anticancer Activity : Thiazoles with electron-withdrawing substituents (e.g., bromine in 9c, nitro in compound 40) exhibit potent activity, suggesting that the azetidine’s electron-donating nature might require balancing with other functional groups for optimal efficacy .
Pharmacological Potential
- Antimicrobial Activity: Thiazoles with arylideneamino groups (e.g., compound 4 in ) show broad-spectrum antimicrobial effects, suggesting that the azetidine group could be modified with similar moieties for enhanced activity .
- Anticancer Applications : The IC₅₀ values of 1.61–1.98 μg/mL for HepG-2 cells () indicate that even simple thiazole derivatives can exhibit significant potency. The azetidine-containing compound may require functionalization (e.g., adding a triazole or hydrazone linker) to achieve comparable efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
